4-Amino-N-[1-(2-nitrophenyl)-1H-pyrazol-4-yl]benzene-1-sulfonamide
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Overview
Description
4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of N-phenylbenzenesulfonamide followed by halogenation to introduce the nitrophenyl and pyrazolyl groups . The reaction conditions often involve the use of metal-promoted tandem nitration and halogenation, employing reagents such as copper(II) nitrate, iron(III) nitrate, and ammonium nitrate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Aromatic substitution reactions can introduce different substituents on the benzene ring, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions often require catalysts such as palladium on carbon or Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-Amino-N-(1-(2-aminophenyl)-1H-pyrazol-4-yl)benzenesulfonamide, while oxidation can produce sulfone derivatives.
Scientific Research Applications
4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and pyrazole-containing molecules. Examples are:
- 4-Amino-N-(4-nitrophenyl)benzenesulfonamide
- 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
What sets 4-Amino-N-(1-(2-nitrophenyl)-1H-pyrazol-4-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62537-86-4 |
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Molecular Formula |
C15H13N5O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-amino-N-[1-(2-nitrophenyl)pyrazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N5O4S/c16-11-5-7-13(8-6-11)25(23,24)18-12-9-17-19(10-12)14-3-1-2-4-15(14)20(21)22/h1-10,18H,16H2 |
InChI Key |
FJSBTLODLRYFDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)N)[N+](=O)[O-] |
Origin of Product |
United States |
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